Boc-Arg(Z)-OH
Description
Historical Context of Arginine Protection in Peptide Synthesis
The need to protect arginine's side chain stems from the chemical nature of its guanidino group. This group is strongly basic, with a pKa value of 12.5, meaning it is protonated and positively charged under most physiological and synthetic conditions. mdpi.comissuu.com While this protonation reduces its reactivity, deprotonation can occur, rendering the neutral guanidino group nucleophilic and susceptible to undesirable side reactions during peptide synthesis. issuu.comug.edu.pl
Evolution of Protecting Group Strategies for Guanidino Functionality
The evolution of protecting groups for arginine has been closely tied to the advancement of peptide synthesis strategies. Early methods sought to mask the guanidino group's basicity and nucleophilicity to prevent the side reactions of deguanidination and δ-lactam formation. issuu.comug.edu.pl The first "modern" protecting group, the benzyloxycarbonyl (Z) group, was introduced by Bergmann and Zervas in 1932, a landmark development in peptide chemistry. researchgate.netrsc.orgnumberanalytics.com
Subsequent research led to the development of two major orthogonal synthesis strategies: the Boc/Bn and the Fmoc/tBu methods. researchgate.netrsc.org In an orthogonal system, the protecting groups for the α-amino group and the side chains can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. researchgate.net
For the Boc/Bn strategy, where the temporary Boc group on the N-terminus is removed with mild acid (like TFA), the side chains require protecting groups stable to these conditions but removable at the end of the synthesis, typically with strong acids like hydrogen fluoride (B91410) (HF). researchgate.netpeptide.com The Tosyl (Tos) and Nitro (NO₂) groups became standard for arginine in this context. researchgate.netmdpi.compeptide.com
The Fmoc/tBu strategy, which is more common today, uses a base-labile Fmoc group for the N-terminus and acid-labile groups for the side chains. rsc.orgsemanticscholar.org This required a new class of arginine protecting groups that were stable to the basic conditions used for Fmoc removal (e.g., piperidine) but could be cleaved by moderate acids like TFA during the final step. researchgate.net This led to the development of sulfonyl-based groups like Pmc and, later, the more efficient Pbf. researchgate.netsemanticscholar.org
A detailed comparison of the Z group with other common arginine protecting groups—Tosyl (Tos), Nitro (NO₂), Pentamethylchroman-6-sulfonyl (Pmc), and Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf)—is presented below.
| Feature | Z (Benzyloxycarbonyl) | Tos (Tosyl) | NO₂ (Nitro) | Pmc (Pmc) | Pbf (Pbf) |
| Primary Strategy | Boc/Bn, Solution Phase | Boc/Bn | Boc/Bn | Fmoc/tBu | Fmoc/tBu |
| Removal Conditions | Catalytic Hydrogenation (H₂/Pd), strong acids (HF, HBr) | Strong acid (HF, TFMSA) researchgate.netissuu.compeptide.com | Catalytic Hydrogenation, SnCl₂ issuu.compeptide.com | TFA, often requires extended time researchgate.netsemanticscholar.org | TFA, more labile than Pmc peptide.comsemanticscholar.orgresearchgate.net |
| Key Advantages | One of the earliest "modern" protecting groups. researchgate.netnumberanalytics.com Removal by hydrogenation is mild and orthogonal to many acid/base labile groups. masterorganicchemistry.com | Standard, well-established group for Boc chemistry. researchgate.netmdpi.com | Prevents δ-lactam formation effectively. mdpi.comresearchgate.netnih.gov Stable to TFMSA and TMSOTf. peptide.com | Developed specifically for the Fmoc/tBu strategy. researchgate.net | More acid-labile and easier to remove than Pmc. mdpi.comsemanticscholar.org Considered the best choice for many Fmoc syntheses. researchgate.net |
| Key Disadvantages | Not fully stable to repeated mild acidolysis used for Boc removal. Catalytic hydrogenation can be incompatible with other functional groups (e.g., Cys, Met). | Requires extremely harsh and hazardous strong acids (HF) for removal. rsc.orgpeptide.com | Removal can be slow or incomplete, especially in peptides with multiple Arg(NO₂) residues. issuu.com Can lead to ornithine side products during HF cleavage. peptide.com | Removal can be slow and incomplete, especially in arginine-rich peptides, requiring long exposure to TFA. researchgate.netug.edu.pl | Most expensive option. mdpi.comresearchgate.net Cleavage by-products can cause side reactions, such as alkylation of tryptophan residues. researchgate.netgoogle.com |
The p-toluenesulfonyl (Tosyl or Tos) group is a widely used protecting group for the arginine side chain within the Boc/Bn synthesis strategy. researchgate.netmdpi.com It is stable to the trifluoroacetic acid (TFA) used for the repeated removal of the N-terminal Boc group. However, its own removal requires treatment with very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are harsh conditions that can degrade sensitive peptides and require specialized equipment. researchgate.netissuu.compeptide.com
The Nitro (NO₂) group is another classic protecting group for arginine used in Boc-based synthesis. peptide.comgoogle.com A significant advantage of the nitro group is its strong electron-withdrawing nature, which effectively prevents the formation of the δ-lactam side product. mdpi.comresearchgate.netnih.gov While stable to HF, its removal is typically achieved by catalytic hydrogenation or reduction with reagents like tin(II) chloride (SnCl₂). mdpi.comissuu.compeptide.com A major drawback is that the removal can be difficult and slow, particularly for peptides containing multiple nitroarginine (B1678959) residues. issuu.com
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was developed for use in the increasingly popular Fmoc/tBu strategy. researchgate.netsemanticscholar.org It is stable to the basic conditions of Fmoc removal but can be cleaved by TFA during the final deprotection and cleavage from the resin. researchgate.net However, the Pmc group is known to be quite stable to acid, and its removal often requires prolonged treatment with TFA, which can be problematic for sensitive peptides or those containing multiple arginine residues. researchgate.netug.edu.plsemanticscholar.org
To address the shortcomings of Pmc, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was developed. mdpi.com The Pbf group is significantly more acid-labile than Pmc, allowing for more rapid and complete removal under standard TFA cleavage conditions. semanticscholar.orgresearchgate.netub.edu For this reason, it has largely replaced Pmc as the protecting group of choice for arginine in Fmoc/tBu solid-phase peptide synthesis. researchgate.netmdpi.com Despite its advantages, Pbf is the most expensive of these common protecting groups, and its cleavage can generate reactive cationic species that may lead to the alkylation of other susceptible residues, like tryptophan, if not properly scavenged. mdpi.comresearchgate.net
Comparison with Other Arginine Protecting Groups
Bis-Boc (Boc)₂
To more effectively suppress the basicity and nucleophilicity of the guanidino group, a bis-Boc protection strategy can be employed, resulting in Nα-Fmoc-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine (Fmoc-Arg(Boc)₂-OH). chempep.comnih.gov In this derivative, two Boc groups are attached to the side chain guanidino function. nih.gov This approach offers the advantage of deprotection under the same acidic conditions used for other Boc-protected residues, typically with trifluoroacetic acid (TFA). nih.gov However, the use of bis-Boc protection has been associated with an increased propensity for δ-lactam formation, a common side reaction in arginine coupling. nih.gov Furthermore, this protecting group has demonstrated limited stability in solvents like N,N-dimethylformamide (DMF). nih.gov
Mesityl-2-sulfonyl (Mts)
The mesityl-2-sulfonyl (Mts) group is another option for protecting the arginine side chain. ug.edu.pl This arylsulfonyl group is more susceptible to acid cleavage than the tosyl (Tos) group and is typically removed using strong acids like trifluoromethanesulfonic acid (TFMSA) in TFA with a scavenger such as thioanisole. ug.edu.plscribd.com Developed by Yajima's group, the Arg(Mts) derivative has been successfully utilized in the synthesis of complex peptides like the hypothalamic substance P. nih.govrsc.org Its application is prominent within the Boc/Bn solid-phase strategy. ug.edu.plscribd.com
4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr)
The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was developed to offer a more acid-labile alternative to the Mts group. nih.govub.edu It can be cleaved with TFA and a scavenger, although prolonged reaction times may be necessary, especially in peptides containing multiple Arg(Mtr) residues. nih.govpeptide.com While still in use, the Mtr group has been largely superseded in Fmoc/tBu chemistry by even more acid-labile groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). ug.edu.plnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Boc and Z Protecting Groups in Chemical Synthesis
Role of the Nα-Boc Group in Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, primarily used for the temporary protection of the α-amino group of amino acids. ug.edu.plresearchgate.net Its widespread use stems from its ease of introduction and, more importantly, its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netbiosynth.com This allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain. google.com The Boc group is stable to a wide range of other reaction conditions, including the basic conditions often used for the removal of other protecting groups like Fmoc. biosynth.commasterorganicchemistry.com This stability is crucial for ensuring the integrity of the peptide during synthesis.
Role of the Z (Benzyloxycarbonyl) Group on the Guanidino Side Chain
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, has a long history in peptide synthesis. masterorganicchemistry.com When attached to the guanidino side chain of arginine, it effectively masks its high basicity and nucleophilicity, preventing undesirable side reactions. ug.edu.plresearchgate.net The Z group is stable to the acidic conditions used to remove the Nα-Boc group, making it a suitable permanent protecting group in Boc-based synthesis strategies. peptide.com Deprotection of the Z group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or with strong acids like HBr in acetic acid. peptide.combiosynth.com In the context of Boc-Arg(Z)₂-OH, the use of two Z groups provides even more complete protection of the guanidino function. peptide.com
Orthogonality Considerations with Respect to Other Protecting Groups
The concept of "orthogonality" is fundamental to modern peptide synthesis. It refers to the ability to selectively remove one type of protecting group in the presence of others using distinct chemical conditions. iris-biotech.de The Boc and Z groups represent a classic example of an orthogonal protecting group pair. masterorganicchemistry.com The Boc group is acid-labile, while the Z group is removed by hydrogenolysis. biosynth.commasterorganicchemistry.com This orthogonality allows for the Nα-Boc group to be removed repeatedly during peptide chain elongation without affecting the Z-protected arginine side chain. The Z group, along with other side-chain protecting groups like benzyl (B1604629) esters (OBzl), remains intact until the final deprotection step. google.com This strategy, often referred to as the Boc/Bn (benzyl) strategy, provides a robust framework for the synthesis of complex peptides. ug.edu.plresearchgate.net
The table below summarizes the properties of the protecting groups discussed:
| Protecting Group | Abbreviation | Typical Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) biosynth.com | Stable to base and hydrogenolysis masterorganicchemistry.com |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis, strong acid biosynth.com | Stable to mild acid and base biosynth.com |
| Bis-Boc | (Boc)₂ | Acid (e.g., TFA) nih.gov | Limited stability in DMF nih.gov |
| Mesityl-2-sulfonyl | Mts | Strong acid (e.g., TFMSA/TFA) ug.edu.pl | More acid-labile than Tos ug.edu.pl |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Acid (e.g., TFA/scavenger) nih.gov | More acid-labile than Mts nih.gov |
Synthetic Methodologies for this compound and its Precursors
The synthesis of Nα-Boc-Nω,Nω'-di-Z-L-arginine, commonly abbreviated as Boc-Arg(Z)₂-OH, is a critical process in peptide chemistry. This protecting group scheme provides an arginine derivative where the α-amino group is temporarily blocked by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain guanidino group is more robustly protected by two benzyloxycarbonyl (Z) groups. This strategy is essential for preventing undesirable side reactions during peptide synthesis.
Applications of Boc Arg Z Oh in Peptide and Organic Synthesis
Peptide Synthesis Strategies Utilizing Boc-Arg(Z)-OH
This compound is a versatile building block employed in both major methodologies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (Sol-PPS).
In SPPS, the peptide chain is assembled stepwise while one end is anchored to an insoluble polymeric support, or resin. chempep.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.de this compound is well-suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which was one of the foundational chemistries for SPPS. iris-biotech.depeptide.com
The integration of this compound into Boc chemistry SPPS follows a cyclical process. The general protocol is as follows:
Nα-Deprotection: The synthesis cycle begins with the removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide chain. This is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). peptide2.compeptide.com
Neutralization: Following deprotection, the newly exposed N-terminal ammonium (B1175870) salt is neutralized to the free amine using a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to prepare it for the subsequent coupling step. peptide.compeptide.com Some protocols utilize an in situ neutralization process where the neutralization and coupling steps occur concurrently. peptide.com
Coupling: this compound is then activated and coupled to the free N-terminal amine of the growing peptide chain.
Washing: After the coupling reaction is complete, the resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next deprotection cycle. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. The benzyloxycarbonyl (Z) group on the arginine side chain is stable to the repetitive TFA treatments used to remove the Nα-Boc group. It is only removed during the final cleavage step, typically with a very strong acid like anhydrous hydrogen fluoride (B91410) (HF), which simultaneously cleaves the completed peptide from the resin support. iris-biotech.dechempep.com
The formation of the amide bond between the carboxylic acid of this compound and the N-terminal amine of the peptide-resin requires an activating agent, known as a coupling reagent. peptide.com The goal is to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Several classes of coupling reagents are effective for this purpose in Boc-SPPS.
Commonly used coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and efficient activators. americanpeptidesociety.orgpeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and, crucially, to suppress racemization of the amino acid. bachem.com
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to rapid coupling times. bachem.com
Aminium/Uronium Salts: This class includes some of the most popular and effective coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.combachem.com These reagents react with the Boc-amino acid to form an active ester in situ, facilitating rapid and efficient peptide bond formation. peptide.com
The table below summarizes common coupling reagents and typical conditions for incorporating this compound in SPPS.
| Coupling Reagent Class | Specific Reagent | Additive (if common) | Typical Solvent | Key Characteristics |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | DMF, DCM | Cost-effective; additive is crucial to prevent racemization. bachem.com |
| Phosphonium Salts | PyBOP | None required | DMF, NMP | Highly efficient, especially for sterically hindered couplings. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU | None required | DMF, NMP | Very rapid and efficient; HATU is particularly effective at preventing racemization. peptide.combachem.com |
This table is interactive. You can sort and filter the data.
The choice of resin and its associated linker is fundamental in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.combiosynth.com For the Boc/Bzl strategy utilizing this compound, the resin and linker must be stable to the repeated TFA treatments for Boc deprotection but cleavable by strong acids like HF. chempep.com
The most common resins compatible with this strategy are based on a polystyrene matrix cross-linked with divinylbenzene. chempep.com
| Resin Name | Linker Type | C-Terminal Functionality | Final Cleavage Condition |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | HF chempep.comchempep.com |
| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | HF (more stable to TFA than Merrifield) chempep.com |
| MBHA Resin | 4-Methylbenzhydrylamine | Amide | HF chempep.com |
| BHA Resin | Benzhydrylamine | Amide | HF chempep.com |
This table is interactive. You can sort and filter the data.
Merrifield and PAM (phenylacetamidomethyl) resins are used to synthesize peptides with a C-terminal carboxylic acid. chempep.com The PAM linker offers greater stability against premature peptide loss during the repeated TFA deprotection steps compared to the original Merrifield linker. chempep.com For the synthesis of peptide amides, MBHA (4-methylbenzhydrylamine) and BHA (benzhydrylamine) resins are the supports of choice in Boc chemistry. chempep.com
Several side reactions can occur during the incorporation of arginine into a peptide chain. Careful selection of protocols and reagents is necessary to ensure high purity of the final product.
Racemization: During the activation step, the chiral α-carbon of this compound is susceptible to epimerization, which leads to the formation of the D-amino acid diastereomer. This is a significant risk with most coupling methods. The addition of reagents like HOBt or the use of advanced coupling agents like HATU significantly suppresses racemization by promoting the formation of active esters that react quickly with the amine component. bachem.comacs.org
Guanidinylation: A side reaction specific to aminium/uronium-based coupling reagents (e.g., HBTU) involves the reaction of the reagent with the deprotected N-terminal amine of the peptide chain. This forms a guanidinium (B1211019) moiety that irreversibly terminates the peptide chain. peptide.com This can be suppressed by pre-activating the this compound with the coupling reagent for a short period before adding it to the resin, or by using in situ neutralization protocols where coupling and neutralization occur simultaneously. peptide.compeptide.com
The following table outlines key side reactions and common strategies for their suppression.
| Side Reaction | Description | Suppression Strategy |
| Racemization | Loss of stereochemical purity at the α-carbon during activation. | Use of additives like HOBt or HOAt with carbodiimides. acs.org Use of low-racemization coupling reagents like HATU. bachem.com |
| Guanidinylation | Capping of the N-terminus by aminium/uronium coupling reagents. | Pre-activation of the incoming amino acid before addition to the resin. peptide.com Use of in situ neutralization protocols. peptide.compeptide.com |
This table is interactive. You can sort and filter the data.
Before the widespread adoption of SPPS, peptides were synthesized entirely in solution. This compound is also suitable for this classical approach, sometimes referred to as liquid-phase peptide synthesis (LPPS). americanpeptidesociety.orgpeptide.com In Sol-PPS, each coupling and deprotection step is carried out in a suitable solvent, and the product is isolated and purified after each step, typically by crystallization or chromatography.
The coupling methods are analogous to those in SPPS, with carbodiimide-based reagents like DCC and DIC being particularly common due to their cost-effectiveness and the ease of removing the dicyclohexylurea byproduct by filtration. americanpeptidesociety.orgpeptide.com The use of additives such as HOBt is also standard practice in Sol-PPS to ensure high coupling efficiency and minimize racemization. americanpeptidesociety.org While more labor-intensive than SPPS, solution-phase synthesis remains valuable for large-scale production of peptides and for the synthesis of peptide fragments that can be later joined together.
Comparison of this compound in SPPS vs. Sol-PPS
The two primary methodologies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (Sol-PPS). The choice between them depends on the target peptide's length, complexity, and scale. The utility of this compound differs significantly between these two platforms.
In Solid-Phase Peptide Synthesis (SPPS) , the use of this compound is less common, though technically feasible within the Boc/Bzl protection scheme. sigmaaldrich.compeptide.com In Boc-SPPS, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups (and the linker to the resin) must be stable to these conditions and are typically removed at the end with a very strong acid like hydrogen fluoride (HF). peptide.com The Z groups on this compound are labile to HF, making them compatible with the final cleavage step. However, other arginine derivatives like Boc-Arg(Tos)-OH are more conventionally used in Boc-SPPS. The Fmoc/tBu strategy has largely superseded Boc-SPPS for many applications, and this compound is not compatible with the basic conditions used for Fmoc group removal.
The following table summarizes the comparison:
| Feature | Solution-Phase Peptide Synthesis (Sol-PPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Primary Use | Well-suited, especially for fragment condensation strategies. peptide.com | Less common; other derivatives like Boc-Arg(Tos)-OH are more standard for Boc-SPPS. |
| Side-Chain Protection | Full protection by two Z groups is highly advantageous to prevent side reactions during fragment activation and coupling. medchemexpress.compeptide.com | Full protection is beneficial but the bulky nature might affect coupling efficiency on a solid support. |
| Purification | Allows for purification of fully protected intermediates, simplifying the process for complex peptides. | Purification is performed only once at the end, after cleavage from the resin. |
| Compatibility | Compatible with a wide range of solution-phase coupling methods, including mixed anhydride. medchemexpress.com | Compatible with the acid-labile conditions of the Boc/Bzl strategy. peptide.com |
| Historical Context | Developed and demonstrated for use in solution-phase synthesis. peptide.com | Primarily developed for solution-phase; adoption in SPPS is not widespread. |
Applications Beyond Direct Peptide Elongation
While primarily known as a building block for peptides, the unique structural features of this compound also lend it to applications in the synthesis of other complex organic molecules and specialized derivatives.
The protected nature of this compound makes it an excellent starting material for creating other arginine derivatives where the guanidino group must be masked during subsequent chemical steps. The stability of the Z-protection allows for selective manipulation of the α-amino and carboxyl groups after initial transformations.
A significant application of this compound is in the synthesis of optically active peptide aldehydes, which are potent inhibitors of various proteases. The synthesis of an amino aldehyde from its corresponding Nα-Boc-amino acid can be achieved by the reduction of an activated carboxyl intermediate, such as an O,N-dimethyl-hydroxamate.
However, this transformation is problematic for arginine. When arginine derivatives with insufficiently protected side chains are used, such as Nα-Boc-Arg(NO₂)-OH or Nα-Boc-Arg(Tos)-OH, the formation of the desired aldehyde is inhibited. nih.gov Research has demonstrated that this difficulty is overcome by using an arginine derivative where the guanidino group is completely protected. peptide.comnih.gov
Boc-Arg(Z)₂-OH has proven to be the ideal substrate for this reaction. peptide.com The two Z groups effectively shield the guanidino function, preventing it from interfering with the reduction of the hydroxamate to the aldehyde. This results in good yields of the desired Nα-Boc-Arg(Z)₂-al, a valuable intermediate for synthesizing pseudopeptides and enzyme inhibitors. nih.gov
The table below compares the suitability of different protected arginine derivatives for this specific transformation.
| Arginine Derivative | Guanidino Protection | Suitability for Aldehyde Synthesis | Outcome |
| Boc-Arg(Z)₂-OH | Di-Benzyloxycarbonyl (Z₂) | High | Good yields of the desired aldehyde are obtained. peptide.comnih.gov |
| Boc-Arg(Tos)-OH | Tosyl (Tos) | Low | Leads mainly to byproducts; no satisfactory aldehyde formation. peptide.comnih.gov |
| Boc-Arg(NO₂)-OH | Nitro (NO₂) | Low | No satisfactory aldehyde formation. nih.gov |
| Boc-Arg(Pmc)-OH | Pmc | Low | No satisfactory aldehyde formation. nih.gov |
Synthesis of Peptide Analogues and Mimetics
The synthesis of peptide analogues—peptides with altered amino acid sequences or modified structures—and peptidomimetics—compounds that mimic the structure and function of peptides—relies on the precise and predictable incorporation of amino acid residues. The arginine residue, with its positively charged guanidinium group, is frequently crucial for biological activity, often mediating interactions with receptors or enzymes. However, this reactive side chain presents significant challenges during chemical synthesis, including the risk of side reactions like δ-lactam formation.
This compound is particularly advantageous in syntheses where complete and stable protection of the guanidinium group is paramount. The two benzyloxycarbonyl (Z) groups offer more robust protection than single protecting groups like tosyl (Tos) or nitro (NO2), which can be susceptible to premature cleavage or can lead to side reactions under certain conditions.
A notable example of its superior performance was demonstrated in the synthesis of optically active aldehydes from arginine derivatives. Research showed that when using Boc-Arg(Z)₂-OH for the reduction of an arginine O,N-dimethylhydroxamate, good yields of the desired aldehyde were obtained. peptide.com In contrast, employing derivatives with other protecting groups, such as Boc-Arg(Tos)-OH, predominantly resulted in the formation of unwanted byproducts. peptide.com This highlights the efficacy of the di-Z protection in preventing side reactions that can occur on the guanidinium group under reductive conditions.
The choice of protecting group for the arginine side chain can significantly impact the efficiency of peptide synthesis by influencing both the stability of the protected monomer and its tendency to undergo side reactions during coupling. The table below compares different arginine protecting groups commonly used in Boc-chemistry, illustrating the advantages that stable groups like di-Z can offer.
Table 1: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Key Features & Drawbacks |
|---|---|---|
| Di-Benzyloxycarbonyl (Z)₂ | Two Z groups on the guanidinium moiety | Provides very stable and complete protection, minimizing side reactions. peptide.com Requires strong acid (e.g., HF) or hydrogenolysis for removal. |
| Tosyl (Tos) | A single sulfonyl group | Commonly used, but can be labile and lead to byproducts in certain reactions. peptide.com Removal requires strong acid. |
| Nitro (NO₂) | A single nitro group | Offers strong protection but can lead to ornithine formation as a side product during cleavage. mdpi.com Removal can be achieved with reducing agents like SnCl₂. mdpi.com |
| Di-tert-butyloxycarbonyl (Boc)₂ | Two Boc groups on the guanidinium moiety | Prone to rapid δ-lactam formation during activation, which can lead to low coupling efficiency. nih.gov |
Furthermore, this compound serves as a critical component in the synthesis of peptidomimetics, such as aza-peptides, where a nitrogen atom replaces the α-carbon of an amino acid residue. The synthesis of the precursor Fmoc-aza-Arg(Boc)₂ involved a multi-step process to build the protected aza-arginine structure, demonstrating the utility of orthogonally protected arginine derivatives in constructing non-natural backbones. researchgate.net The stability afforded by the (Z)₂ groups is beneficial in such multi-step solution-phase syntheses required to build complex mimetic structures.
Role in Prodrug Development
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo through enzymatic or chemical transformation. This strategy is often employed to overcome poor pharmacokinetic properties of a parent drug, such as low membrane permeability, poor solubility, or rapid metabolism. nih.gov Peptides, despite their high potency and specificity, often make poor drug candidates due to high hydrophilicity and susceptibility to enzymatic degradation, which limits their oral bioavailability.
The synthesis of these prodrugs requires an arginine building block where the guanidinium group is protected by groups that mimic the final charge-masking moieties or can be readily converted to them. This compound is an exemplary precursor for this purpose, as the benzyloxycarbonyl (Z) groups are alkoxycarbonyl functionalities similar to those used in the LPCM strategy. Synthesizing a peptide with this compound and then deprotecting only the Nα-Boc and C-terminal groups allows the di-Z protected arginine to remain as a masked, lipophilic residue within the final prodrug construct.
Research into the LPCM strategy has demonstrated its effectiveness. For instance, masking the N-terminal charge of oxytocin (B344502) with alkoxycarbonyl groups of varying lengths significantly altered its membrane permeability. This work underscores the principle that increasing lipophilicity through charge masking can enhance a peptide's ability to cross membranes, a central goal of the LPCM approach. mdpi.comresearchgate.net
Table 2: Effect of N-Terminal Alkoxycarbonyl Masking on Oxytocin Permeability
| Compound | Masking Group | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
|---|---|---|
| Oxytocin (OT) | None | 2.2 |
| Hoc-OT | Hexyloxycarbonyl- | 6.1 |
| Oct-OT | Octyloxycarbonyl- | 7.6 |
| Dec-OT | Decyloxycarbonyl- | 8.9 |
Data derived from Parallel Artificial Membrane Permeability Assay (PAMPA) studies. researchgate.net
This data illustrates that adding a lipophilic alkoxycarbonyl chain can substantially increase the passive diffusion of a peptide. The use of building blocks like this compound is integral to the synthesis of such modified peptides, enabling the creation of arginine-containing prodrugs with the potential for improved oral bioavailability and therapeutic efficacy. nih.gov
Deprotection Strategies and Mechanisms
Removal of the Nα-Boc Protecting Group
The Boc group is a widely utilized temporary protecting group for the α-amino functionality of amino acids during peptide synthesis. peptide.combiosynth.com Its removal is a critical step that must be efficient and selective to avoid unwanted side reactions.
The standard and most common method for the removal of the Nα-Boc group is acid-mediated hydrolysis, with trifluoroacetic acid (TFA) being the reagent of choice. fishersci.co.ukjk-sci.com The reaction is typically carried out in a solution of TFA in a suitable organic solvent, such as dichloromethane (B109758) (DCM). commonorganicchemistry.com
The mechanism of Boc deprotection with TFA involves the following key steps:
Protonation: The carbamate oxygen of the Boc group is protonated by the strong acid, TFA. jk-sci.comcommonorganicchemistry.com
Formation of a Tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine of the amino acid. commonorganicchemistry.com
Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, forming a TFA salt. commonorganicchemistry.com
This process is generally rapid and proceeds to completion at room temperature. fishersci.co.uk
Table 1: Common Conditions for Nα-Boc Deprotection
| Reagent | Solvent | Typical Concentration | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 30 - 120 minutes | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | 1 - 2 hours | Room Temperature |
While acid-mediated deprotection is highly effective, the generation of the reactive tert-butyl cation can lead to side reactions, particularly with sensitive amino acid residues like tryptophan and tyrosine. peptide.com The tert-butyl cation can alkylate the indole ring of tryptophan or the phenol ring of tyrosine. To mitigate these side reactions, scavengers are typically added to the deprotection cocktail.
Commonly used scavengers include:
Thioanisole: Acts as a scavenger for the tert-butyl cation. peptide.com
Triisopropylsilane (TIS): Effectively quenches the tert-butyl cation. nih.gov
Water: Can also act as a scavenger. nih.gov
The choice and concentration of scavengers, as well as the reaction time and temperature, must be carefully optimized to ensure complete deprotection while minimizing the formation of impurities. For instance, using a cocktail of TFA, water, and TIS is a common strategy for cleaving peptides from the resin and removing protecting groups, including the Boc group, while suppressing side reactions. nih.gov Alternative, milder deprotection methods using reagents like oxalyl chloride in methanol have also been explored to avoid the harsh acidic conditions of TFA. nih.gov
Orthogonal Deprotection Sequences
In the synthesis of complex peptides, the concept of orthogonal protection is fundamental. studysmarter.co.uk This strategy employs different classes of protecting groups that can be removed under distinct, non-interfering chemical conditions. biosynth.com This allows for the selective deprotection of one functional group in a molecule while others remain protected. The combination of the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group in a single molecule, such as Boc-Arg(Z)-OH, is a classic example of a quasi-orthogonal system. biosynth.comresearchgate.net While both groups are labile to acid, their sensitivity to different strengths of acid and their unique lability to other reagents allow for their selective removal. biosynth.comresearchgate.net The primary deprotection methods—acidolysis for Boc and catalytic hydrogenolysis for Z—are fully orthogonal, forming the basis for strategic planning in multi-step syntheses. total-synthesis.commasterorganicchemistry.com
Differential Stability of Boc and Z Groups to Various Reagents
The successful application of an orthogonal strategy hinges on the differential stability of the protecting groups toward a range of chemical reagents. The Boc and Z groups exhibit distinct lability profiles, which allows for their selective cleavage.
The Boc group is an acid-labile protecting group. wikipedia.org It is readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgyoutube.comcreative-peptides.com The mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.orgacsgcipr.org Conversely, the Boc group is stable under basic conditions and, crucially, is resistant to catalytic hydrogenation. total-synthesis.comchemistrysteps.com
The Z group , on the other hand, is most commonly removed by catalytic hydrogenolysis. organicreactions.orgwikipedia.org This reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. masterorganicchemistry.comtotal-synthesis.com The Z group is stable to the mild acidic conditions used for Boc removal, although it can be cleaved by very strong acids such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (B91410) (HF). creative-peptides.comug.edu.pl It is also stable to basic conditions. chemistrysteps.com
This differential stability is the cornerstone of their use in orthogonal schemes. One can expose a molecule containing both groups to standard acidolytic conditions to remove Boc without affecting Z, or to hydrogenolysis to remove Z while leaving Boc intact. masterorganicchemistry.com
| Reagent/Condition | Effect on Boc Group | Effect on Z Group | Orthogonal Selectivity |
| Trifluoroacetic Acid (TFA) | Cleaved americanpeptidesociety.org | Stable (under typical conditions) ug.edu.pl | Selective for Boc removal |
| Hydrogen Chloride (HCl) in Organic Solvent | Cleaved wikipedia.org | Stable (under typical conditions) | Selective for Boc removal |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | Cleaved masterorganicchemistry.com | Selective for Z removal |
| Strong Acids (e.g., HBr/AcOH, HF) | Cleaved nih.gov | Cleaved creative-peptides.com | Non-selective |
| Bases (e.g., Piperidine, NaOH) | Stable organic-chemistry.orgreddit.com | Stable chemistrysteps.com | Both groups are stable |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Cleaved wikipedia.orgnih.gov | Generally Stable | Can be selective for Boc |
Strategic Planning for Selective Deprotection
Strategic planning in peptide synthesis involving this compound requires careful consideration of the reaction sequence to ensure that the correct protecting group is removed at the appropriate step without affecting the other.
Selective Removal of the Boc Group: To deprotect the α-amino group of the arginine residue while leaving the side-chain Z group intact, acidolysis is the method of choice. The standard protocol involves treating the protected amino acid with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). americanpeptidesociety.orggoogle.com The concentration of TFA and the reaction time can be optimized, but a 25-50% solution of TFA in DCM is common. This procedure efficiently cleaves the Boc group, yielding the TFA salt of the amino group, while the Z group on the guanidinium (B1211019) side chain remains unaffected. masterorganicchemistry.com This strategy is fundamental in Boc-based solid-phase peptide synthesis (SPPS), where the temporary N-terminal Boc group must be removed before the coupling of the next amino acid.
Selective Removal of the Z Group: Conversely, if the synthetic strategy requires the deprotection of the arginine side chain while preserving the N-terminal Boc group, catalytic hydrogenolysis is employed. chemistrysteps.comtotal-synthesis.com The compound is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to an atmosphere of hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C). masterorganicchemistry.com This method is exceptionally mild and clean, selectively cleaving the Z group without disturbing the acid-sensitive Boc group. total-synthesis.com This approach is valuable in solution-phase synthesis or for on-resin side-chain modifications where the N-terminal protection is required for subsequent steps.
A recent study highlighted a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions, which was shown to be tolerant of N-Boc protected groups within the same molecule, further demonstrating the robustness of the Boc group to these conditions. nih.govacs.orgresearchgate.netescholarship.orgnih.gov
| Deprotection Goal | Reagents and Conditions | Resulting Structure |
| Remove N-α-Boc group | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) americanpeptidesociety.orggoogle.com | H₂N⁺-Arg(Z)-OH · TFA⁻ |
| Remove Side-Chain Z group | H₂, 10% Palladium on Carbon (Pd/C) in Methanol (MeOH) masterorganicchemistry.comtotal-synthesis.com | Boc-Arg-OH |
Advanced Considerations in the Utilization of Boc Arg Z Oh
Minimizing Side Reactions in Arginine-Containing Peptide Synthesis
During peptide synthesis, the unique structure of the arginine side chain, with its nucleophilic guanidino group, makes it susceptible to several undesirable intramolecular and intermolecular reactions. The choice of protecting groups, coupling reagents, and reaction conditions plays a pivotal role in mitigating these side reactions.
Formation of δ-Lactams
A significant side reaction during the coupling of arginine derivatives is the intramolecular cyclization to form a δ-lactam. nih.govrsc.org This process occurs when the nucleophilic guanidino side chain attacks the activated α-carboxyl group of the same molecule, leading to the formation of a stable six-membered ring. nih.govrsc.org This reaction consumes the activated arginine, preventing its incorporation into the peptide chain and potentially leading to the formation of deletion sequences (des-Arg peptides). nih.gov
The extent of δ-lactam formation is influenced by several factors, including the specific protecting groups on the guanidino function and the method of carboxyl activation. nih.gov For instance, the use of a mixed anhydride coupling procedure has been shown to induce more δ-lactam formation compared to other methods. nih.gov While some protecting groups like the nitro (NO₂) group can effectively prevent this side reaction, others may be more susceptible. nih.gov Minimizing the time the arginine derivative spends in its activated state before coupling and choosing appropriate activation agents are key strategies to reduce the incidence of this side reaction. nih.govresearchgate.net
| Factor | Influence on δ-Lactam Formation | Mitigation Strategy |
|---|---|---|
| Carboxyl Activation Method | Mixed anhydride methods can increase lactam formation. nih.gov | Select coupling reagents less prone to prolonged activation states. |
| Side-Chain Protecting Group | Certain groups, like di-Boc, are more prone to this reaction than others, such as NO₂ or Pbf. nih.govnih.gov | Choose a guanidino protecting group known to suppress intramolecular cyclization. |
| Reaction Time | Longer exposure of the activated amino acid increases the likelihood of cyclization. | Optimize coupling times and ensure rapid reaction with the N-terminal amine of the peptide chain. |
| Solvent | Solvent polarity can influence reaction rates and side reactions. rsc.org | Utilize solvents that favor intermolecular coupling over intramolecular cyclization. rsc.org |
Racemization During Coupling
A fundamental challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acids being coupled. bachem.com Activation of the carboxyl group of an N-protected amino acid, including Boc-Arg(Z)-OH, can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone intermediate, which can be re-protonated from either side, resulting in racemization (the formation of a mixture of L- and D-isomers). peptide.commdpi.comscripps.edu
Although urethane-based protecting groups like Boc and Z are known to suppress oxazolone formation and thus reduce the risk of racemization compared to acyl-type protections, the danger is not entirely eliminated. bachem.com The choice of coupling reagent and the presence and strength of the base used are critical factors. bachem.commdpi.com
Strategies to Minimize Racemization:
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling reaction is a common and effective method to suppress racemization. peptide.com
Choice of Coupling Reagent: Carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC), when used with additives, and phosphonium reagents like DEPBT are known to mediate amide bond formation with a remarkable resistance to racemization. bachem.comnih.gov
Base Selection: If a base is required, weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or symmetrical collidine are preferred over stronger bases to minimize α-proton abstraction. bachem.com
Influence on Tryptophan Residues in Co-synthesized Peptides
When synthesizing peptides that contain both arginine and tryptophan, care must be taken during the final deprotection and cleavage step. Under the strong acidic conditions often used in Boc-based synthesis (e.g., with HF or TFMSA), the protecting groups are removed from the arginine side chain. peptide.comgoogle.com The released cationic species, particularly from sulfonyl-based protecting groups like Tosyl (Tos), can act as electrophiles and attack the electron-rich indole ring of nearby tryptophan residues. peptide.compeptide.com
While the benzyloxycarbonyl (Z) group is not a sulfonyl moiety, the carbocation (benzyl cation) generated upon its cleavage can also potentially alkylate tryptophan. To prevent this and other modifications like oxidation, a "cleavage cocktail" containing scavengers is typically employed. peptide.com These scavengers, such as thioanisole, dithiothreitol (DTT), or indole itself, are added to the cleavage acid to quench the reactive cationic species before they can react with sensitive residues in the peptide. peptide.compeptide.com An alternative and highly effective strategy is to use a tryptophan derivative where the indole nitrogen is protected, for example, with a formyl (For) group (Boc-Trp(For)-OH), which shields it from electrophilic attack during synthesis and cleavage. peptide.compeptide.comgoogle.com
Purity and Characterization of this compound and its Intermediates
The quality of a synthetic peptide is directly dependent on the purity of the building blocks used in its assembly. Therefore, rigorous analysis of this compound is necessary to confirm its identity and ensure it is free from contaminants that could interfere with the synthesis.
Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for evaluating the purity of amino acid derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantitative purity analysis of non-polar to moderately polar compounds like this compound. nih.gov The method separates the compound from impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. A gradient elution, commonly using a mixture of water with an ion-pairing agent (like TFA) and an organic solvent such as acetonitrile, is employed to resolve the compound of interest from any starting materials, by-products, or diastereomers. The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance at around 220 nm. rsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring reaction progress and for quick purity checks. A small amount of the compound is spotted on a silica gel plate, which is then developed in an appropriate solvent system. The separated spots are visualized, often using UV light or a chemical stain. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. Commercial specifications for Boc-Arg(Z)₂-OH often cite a purity of ≥98.0% as determined by TLC. sigmaaldrich.com
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed structural information, confirming that the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of this compound. mdpi.com
In a ¹H NMR spectrum, characteristic signals would include a sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc). researchgate.net
Multiple signals in the aromatic region (around 7.3 ppm) would confirm the presence of the two benzyl (B1604629) rings of the Z groups.
The α-proton of the arginine backbone would appear as a multiplet, and the protons of the side-chain methylene groups would be visible in the aliphatic region. researchgate.net
The NH proton of the Boc-carbamate would also be present. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. Techniques like Electrospray Ionization (ESI) are commonly used. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), whose measured mass-to-charge ratio should match the calculated molecular weight of this compound with high accuracy.
| Technique | Purpose | Expected Observations for Boc-Arg(Z)₂-OH |
|---|---|---|
| RP-HPLC | Quantitative Purity Assessment | A single major peak with purity typically >98% under gradient elution with a C18 column. rsc.org |
| TLC | Qualitative Purity Check | A single spot in an appropriate solvent system, indicating the absence of major impurities. |
| ¹H NMR | Structural Confirmation | Characteristic signals for Boc (~1.4 ppm), Z-group aromatics (~7.3 ppm), and arginine backbone/side-chain protons. researchgate.net |
| Mass Spectrometry | Molecular Weight Confirmation | Detection of an ion [M+H]⁺ or other adducts corresponding to the calculated molecular weight. |
Process Optimization and Scale-Up Considerations
The successful synthesis of arginine-containing peptides on a large scale hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and processing time.
The efficiency of peptide synthesis is determined by the cumulative yield of its repeated coupling and deprotection cycles. For Boc-Arg(Z)₂-OH, these two steps involve distinct chemical transformations and reagents.
Coupling Step: The formation of a peptide bond requires the activation of the carboxylic acid of Boc-Arg(Z)₂-OH. This is typically achieved in situ using a variety of coupling reagents. Common choices in Boc solid-phase peptide synthesis (SPPS) include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium salts such as HBTU. These reactions are generally efficient, with high coupling yields, but arginine residues can present challenges. A significant side reaction for activated arginine derivatives is the intramolecular cyclization to form a δ-lactam, which deactivates the amino acid and can lead to the formation of deletion sequences (des-Arg peptides) in the final product nih.gov. The robust protection of the guanidinium (B1211019) group with two Z groups in Boc-Arg(Z)₂-OH is designed to mitigate such side reactions and enhance solubility nih.govpeptide.com. Studies on various protected arginine derivatives show that the choice of protecting group significantly influences the rate of this undesirable side reaction nih.gov.
Deprotection Steps: The orthogonal nature of the Boc and Z protecting groups is fundamental to the utility of Boc-Arg(Z)₂-OH.
Boc Deprotection: The Nα-Boc group is reliably removed under acidic conditions. The standard protocol involves treatment with trifluoroacetic acid (TFA), typically as a 50% solution in a solvent like dichloromethane (B109758) (DCM) chempep.compeptide2.com. This reaction is rapid and highly efficient, driving the synthesis cycle forward.
Z Group Deprotection: The two Z groups on the side chain are stable to the acidic conditions used for Boc removal google.com. They are typically removed at the end of the synthesis during the final cleavage from the resin, or in a separate step, via catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or by treatment with strong acids like hydrofluoric acid (HF) nih.govpeptide.com.
Table 1: Summary of Key Process Steps for Boc-Arg(Z)₂-OH in SPPS
| Step | Objective | Typical Reagents | Key Considerations |
|---|---|---|---|
| Coupling | Form peptide bond | Carbodiimides (DCC, DIC), Phosphonium Salts (HBTU), Uronium Salts (COMU) + Base (DIEA) | Prevention of δ-lactam formation; Ensuring complete acylation. |
| Nα-Deprotection | Expose amine for next coupling | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Ensure complete removal of Boc group without premature cleavage of side-chain protectors. |
| Side-Chain Deprotection | Remove Z groups | H₂/Pd-C (Hydrogenolysis), Hydrofluoric Acid (HF) | Performed post-synthesis; Conditions must be chosen to avoid degradation of the final peptide. |
Boc-Arg(Z)₂-OH is a key building block in the industrial manufacturing of therapeutic peptides where full and stable protection of the arginine side chain is critical to prevent byproducts peptide.com. Its application is particularly valuable in solution-phase synthesis or in complex solid-phase syntheses where other arginine derivatives, such as Boc-Arg(Tos)-OH, might lead to undesired side reactions peptide.com.
The scale-up of peptide synthesis involving Boc-Arg(Z)₂-OH requires addressing several factors:
Reagent Stoichiometry: Minimizing the excess of expensive reagents like the protected amino acid and coupling agents is crucial for cost-effectiveness.
Solvent Consumption: Solvents represent a major cost and waste component in peptide manufacturing nih.gov. Efficient washing protocols and solvent recycling systems are essential for large-scale processes.
Impurity Profile: Consistent control over reaction conditions is necessary to produce a final peptide with a predictable and manageable impurity profile, simplifying downstream purification.
The manufacturing of Boc-Arg(Z)₂-OH itself involves a multi-step chemical synthesis, starting from L-arginine, which must be scaled to produce the high-purity reagent required for pharmaceutical applications.
Green Chemistry Perspectives in Boc-Arg(Z)₂-OH Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, which traditionally uses large volumes of hazardous solvents and reagents, these principles are of growing importance biotage.com.
Solvent choice is a primary focus for greening peptide synthesis. Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are highly effective but are classified as hazardous and are subject to increasing regulatory restrictions nih.govdoaj.orgtandfonline.comresearchgate.net.
Research has identified several "greener" alternative solvents that can potentially replace their more hazardous counterparts in SPPS. These include:
2-Methyltetrahydrofuran (2-MeTHF) biotage.com
Cyclopentyl methyl ether (CPME) biotage.comtandfonline.com
Ethyl acetate (EtOAc) tandfonline.com
γ-Valerolactone (GVL) tandfonline.com
Table 2: Comparison of Traditional vs. Greener Solvents in Peptide Synthesis
| Solvent | Type | Key Properties | Green Chemistry Consideration |
|---|---|---|---|
| DMF, NMP | Traditional (Amide) | Excellent solubilizing power for reagents and peptides. | Reprotoxic; classified as Substances of Very High Concern (SVHC) doaj.orgtandfonline.comresearchgate.net. |
| DCM | Traditional (Chlorinated) | High volatility, good for swelling resins. | Suspected carcinogen, environmentally persistent. |
| 2-MeTHF, CPME | Greener (Ether) | Derived from renewable sources (2-MeTHF), lower toxicity biotage.com. | Lower resin swelling and reagent solubility compared to DMF can be a challenge biotage.com. |
| Ethyl Acetate | Greener (Ester) | Low toxicity, readily biodegradable. | Limited solubilizing power for larger, protected peptides. |
| Water | Greener (Aqueous) | The ultimate green solvent, but requires specialized water-soluble reagents or surfactants nih.govacs.org. | Low solubility of most protected amino acids, including Boc-Arg(Z)₂-OH. |
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. In multi-step processes like peptide synthesis, it provides a crucial metric for sustainability.
Deprotection Reactions: Deprotection steps are inherently atom-inefficient. When the Boc group (C₅H₉O₂) is removed from Boc-Arg(Z)₂-OH, its atoms are discarded. Similarly, the final removal of the two Z groups (C₈H₇O₂) also contributes to waste.
Strategies for waste minimization in syntheses involving Boc-Arg(Z)₂-OH focus on:
Optimizing Reagent Use: Using the minimum necessary excess of amino acids and coupling reagents reduces both cost and waste.
Solvent Recycling: Implementing distillation and other recovery techniques for washing solvents can drastically cut down on solvent waste nih.govnih.gov.
Process Intensification: Methodologies like "one-pot" coupling and deprotection, where washing steps are eliminated, can reduce solvent consumption by nearly 50% cem.com. While developed for Fmoc chemistry, the principles are applicable to Boc-based strategies.
By focusing on these advanced considerations, the utility of Boc-Arg(Z)₂-OH can be maximized for the efficient, scalable, and more sustainable production of vital peptide-based compounds.
Emerging Trends and Future Directions
Development of Novel Protecting Groups for Arginine Side Chain
The protection of the highly basic guanidinium (B1211019) group on the arginine side chain is a critical aspect of peptide chemistry. nih.gov While traditional sulfonyl-type protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofurane-5-sulfonyl (Pbf) are widely used, their acid stability can be problematic. ub.edu Complete removal often requires prolonged treatment with strong acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive peptide sequences. ub.edu This has spurred research into more acid-labile and versatile protecting groups.
Recent research has revisited the use of the Nitro (NO₂) group for arginine side-chain protection. mdpi.comresearchgate.net Studies have shown that the NO₂ group effectively prevents the formation of δ-lactam, a significant side reaction during the coupling of arginine. mdpi.comnih.gov Furthermore, methods have been developed for its removal under mild acidic conditions using reagents like tin(II) chloride (SnCl₂), even while the peptide is still attached to the solid-phase resin. mdpi.comresearchgate.net Sonochemistry has also been shown to facilitate the removal of the NO₂ group, particularly in peptides containing multiple arginine residues. nih.gov
Another significant development is the 1,2-dimethylindole-3-sulfonyl (MIS) group. nih.govub.edu The MIS group is reported to be the most acid-labile sulfonyl-type protecting group for arginine to date, making it highly suitable for the synthesis of arginine-rich peptides or those containing acid-sensitive moieties. ub.edu Its compatibility with tryptophan-containing peptides is another key advantage. ub.edu
Researchers are also exploring alternative strategies, such as using alkoxycarbonyl groups to temporarily mask the charge of the guanidine (B92328) moiety. mdpi.comnih.gov This approach increases the lipophilicity of the arginine building block, which can be beneficial for creating peptide prodrugs with improved membrane permeability. mdpi.comnih.gov
| Protecting Group | Key Advantage | Deprotection Conditions | Primary Application Focus | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | Prevents δ-lactam formation; stable in solution. | SnCl₂ in mild acid conditions. mdpi.com | General SPPS, especially for preventing side reactions. | mdpi.comresearchgate.netnih.gov |
| 1,2-dimethylindole-3-sulfonyl (MIS) | Highly acid-labile, more so than Pbf or Pmc. ub.edu | Mild TFA conditions. | Synthesis of acid-sensitive or multi-Arg peptides. | nih.govub.edu |
| Alkoxycarbonyl Groups | Masks side-chain charge, increasing lipophilicity. nih.gov | Enzymatic (in vivo for prodrugs) or standard cleavage. | Development of peptide prodrugs. | mdpi.comnih.gov |
Innovations in Peptide Synthesis Technologies
Beyond the development of new protecting groups, significant innovations in the methodologies of peptide synthesis are emerging. These technologies aim to improve efficiency, reduce waste, and enable the creation of longer and more complex peptides.
One major advancement is the use of elevated temperatures in Solid-Phase Peptide Synthesis (SPPS). spacepeptides.com Technologies like MegaPep and ElitePep utilize higher temperatures to enhance both deprotection and coupling reactions, leading to higher quality peptides in shorter timeframes. spacepeptides.com The ElitePep methodology also involves novel coupling cocktails that are particularly effective for difficult-to-couple residues like arginine, increasing yields and minimizing racemization. spacepeptides.com
Another transformative trend is the move towards synthesis without side-chain protection for certain amino acids. Research has demonstrated the feasibility of using unprotected arginine and histidine in SPPS by employing a specific combination of reagents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in greener solvents. rsc.org This approach improves the atom economy of the synthesis and reduces impurities generated during the final cleavage step. rsc.org
Further innovations include:
Chemo-Enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the advantages of chemical and enzymatic synthesis, enabling highly selective (regio- and stereoselective) peptide ligation, often without the need for side-chain protecting groups. bachem.com
Automation and Digitalization: Fully automated SPPS processes are increasing manufacturing capacity and flexibility while improving data integrity and documentation for GMP compliance. bachem.com
| Technology | Principle | Key Benefit(s) | Reference |
|---|---|---|---|
| Elevated Temperature SPPS | Performing coupling and deprotection at higher temperatures. | Faster synthesis, improved yields and purity, especially for difficult sequences. spacepeptides.com | spacepeptides.com |
| Side-Chain Unprotected SPPS | Using specific coupling reagents (e.g., Oxyma Pure/TBEC) to couple certain amino acids without side-chain protection. | Improved atom economy, reduced impurities, more sustainable process. rsc.org | rsc.org |
| Chemo-Enzymatic Peptide Synthesis (CEPS) | Combining chemical synthesis of peptide fragments with enzymatic ligation. | High selectivity, no racemization, side-chain protection often unnecessary. bachem.com | bachem.com |
| Molecular Hiving™ | A tag-assisted liquid-phase synthesis method. | Eliminates hazardous solvents (DMF/NMP), reduces reagent excess and solvent use. bachem.com | bachem.com |
Computational Studies on Protecting Group Behavior
Computational chemistry is becoming an indispensable tool for advancing peptide synthesis. By modeling the behavior of molecules at the atomic level, researchers can predict the efficacy of new protecting groups and catalysts before engaging in resource-intensive laboratory synthesis.
Computational studies are used to analyze the stability and reactivity of protecting groups. For instance, quantum mechanical calculations can determine the free energies of transition states, providing insight into the lability of a protecting group under specific acidic or basic conditions. acs.org This allows for the rational design of new groups, such as the MIS group, where electronic and steric effects are tuned to achieve desired acid sensitivity. ub.edu
Docking simulations are also employed to predict how peptides containing modified amino acids, including those with residual protecting groups or novel arginine analogs, will interact with biological targets like enzymes. iris-biotech.de In one study, docking results for model peptides with short-chain arginine analogs correlated well with experimentally observed data on their proteolytic stability, demonstrating the predictive power of these computational methods. iris-biotech.de These studies can guide the synthesis of enzyme inhibitors or substrates with tailored properties. iris-biotech.de This predictive capability accelerates the development cycle, saving significant time and materials.
Exploration of New Biological Applications of Boc-Arg(Z)-OH Derived Peptides
Peptides synthesized using this compound and its derivatives are being explored for a rapidly expanding range of biological and therapeutic applications. The unique properties of the arginine side chain—its positive charge, hydrogen bonding capacity, and role in biological recognition—make it a critical component in many bioactive peptides. mdpi.com
Antimicrobial Peptides (AMPs): There is significant interest in developing synthetic polypeptides with cationic arginine moieties as novel antimicrobial agents. nih.gov The positively charged guanidinium group is crucial for mediating interactions with the negatively charged membranes of bacteria. nih.gov Studies show that arginine-containing copolypeptides can effectively disrupt bacterial membranes, demonstrating potent bactericidal activity. nih.gov
Cell-Penetrating Peptides (CPPs): Arginine is recognized as the most effective canonical amino acid for facilitating the translocation of molecules across cell membranes. nih.gov Arginine-rich CPPs are widely used as vectors to deliver a variety of cargo—including drugs, nucleic acids, and imaging agents—into cells for therapeutic or diagnostic purposes.
Peptide-Based Prodrugs: The development of arginine derivatives with masked side-chain charges is a key strategy for creating peptide prodrugs. nih.gov By temporarily neutralizing the positive charge with lipophilic, enzyme-sensitive groups, the permeability of the peptide through biological membranes can be enhanced. mdpi.com Once inside the body, serum esterases can cleave these groups to release the active, charged peptide. mdpi.com
Therapeutics and Vaccines: Synthetic peptides are foundational to modern medicine, serving as therapeutics for diseases ranging from cancer to metabolic disorders. ekb.eg They are also vital in the development of next-generation vaccines, where specific peptide epitopes can be used to elicit a targeted immune response. researchgate.net
The continued development of efficient synthesis methods for arginine-containing peptides will undoubtedly accelerate the discovery and application of new peptide-based therapies. ekb.eg
Q & A
Q. How to address discrepancies in literature-reported melting points for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
